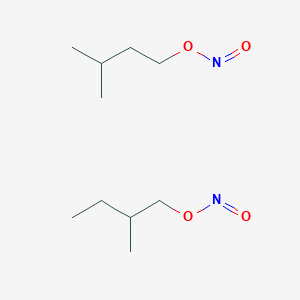
Amyl nitrates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyl nitrates, commonly known as alkyl nitrites, are a group of chemical compounds with the general formula C₅H₁₁ONO. These compounds are characterized by the presence of an amyl group attached to a nitrite functional group. This compound are known for their vasodilatory properties, which have led to their use in medical treatments, as well as their recreational use as inhalants .
Preparation Methods
Amyl nitrates are typically synthesized through the esterification reaction between an alcohol and nitrous acid. The general reaction can be represented as follows: [ \text{ROH} + \text{HONO} \rightarrow \text{RONO} + \text{H}_2\text{O} ] where R represents the amyl group. This reaction is straightforward and can be performed in a laboratory setting .
In industrial production, this compound are produced by reacting amyl alcohol with sodium nitrite and sulfuric acid. The reaction conditions are carefully controlled to ensure the efficient production of the desired nitrite ester .
Chemical Reactions Analysis
Amyl nitrates undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
Amyl nitrates have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on biological systems, particularly their vasodilatory properties.
Medicine: Historically used to treat angina and as an antidote for cyanide poisoning.
Industry: Employed as cleaning agents and solvents in industrial applications.
Mechanism of Action
The primary mechanism of action of amyl nitrates involves the release of nitric oxide (NO), a potent vasodilator. Nitric oxide signals the relaxation of smooth muscles, leading to the dilation of blood vessels and a subsequent decrease in blood pressure. This mechanism is responsible for the therapeutic effects of this compound in treating conditions like angina .
In the case of cyanide poisoning, this compound promote the formation of methemoglobin, which binds to cyanide and forms nontoxic cyanmethemoglobin, thereby neutralizing the toxic effects of cyanide .
Comparison with Similar Compounds
Amyl nitrates are often compared with other alkyl nitrites, such as:
Isopropyl nitrite: Similar in structure and use but associated with more severe side effects.
Butyl nitrite: Another alkyl nitrite with similar vasodilatory properties.
Nitroglycerin: Used medically for its vasodilatory effects but differs in its chemical structure and duration of action.
This compound are unique in their combination of rapid onset and short duration of action, making them suitable for specific medical and recreational uses .
Properties
Molecular Formula |
C10H22N2O4 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methylbutyl nitrite;3-methylbutyl nitrite |
InChI |
InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3 |
InChI Key |
XNCKCDBPEMSUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CON=O.CC(C)CCON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















